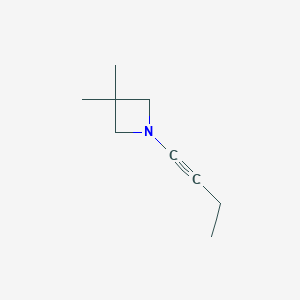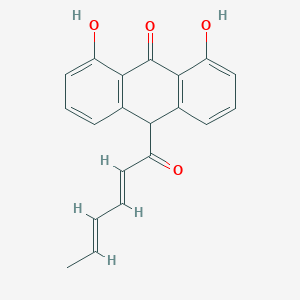
Sorbyldithranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbyldithranol, also known as 2,5-dihydroxy-1,4-benzoquinone, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of dithranol, a natural compound found in the bark of the South American araroba tree, which has been used for centuries as a treatment for skin diseases such as psoriasis.
Wirkmechanismus
Sorbyldithranol exerts its effects by generating reactive oxygen species (ROS) in cells, which can lead to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This can result in cell death or activation of cellular signaling pathways that can lead to various physiological and pathological outcomes.
Biochemische Und Physiologische Effekte
Sorbyldithranol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to activate cellular signaling pathways such as the JNK and p38 MAPK pathways, which are involved in inflammation and stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using sorbyldithranol in lab experiments is its ability to induce oxidative stress in cells in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular processes and to test the efficacy of various antioxidants and other compounds that can mitigate the effects of oxidative stress.
However, one limitation of using sorbyldithranol is its potential toxicity to cells at high concentrations. This can make it difficult to determine the optimal concentration to use in experiments, and can also limit its use in certain cell types or experimental conditions.
Zukünftige Richtungen
There are several future directions for research on sorbyldithranol. One area of interest is its potential use as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Another area of interest is its role in aging and age-related diseases, as oxidative stress is thought to play a major role in the aging process.
In addition, further research is needed to determine the optimal concentration and duration of exposure to sorbyldithranol in different experimental systems, as well as to identify any potential side effects or toxicity associated with its use.
Conclusion
Sorbyldithranol is a synthetic compound that has been widely used in scientific research due to its ability to induce oxidative stress in cells. It has been used to study the mechanisms of oxidative stress and its role in various diseases, and has shown promise as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. However, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
Sorbyldithranol can be synthesized using a variety of methods, including oxidation of hydroquinone with lead dioxide and oxidation of catechol with silver oxide. The most commonly used method involves the oxidation of Sorbyldithranolytoluene with lead dioxide in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
Sorbyldithranol has been extensively used in scientific research due to its ability to induce oxidative stress in cells. It has been used to study the mechanisms of oxidative stress and its role in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
118804-11-8 |
|---|---|
Produktname |
Sorbyldithranol |
Molekularformel |
C20H16O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
10-[(2E,4E)-hexa-2,4-dienoyl]-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C20H16O4/c1-2-3-4-9-14(21)17-12-7-5-10-15(22)18(12)20(24)19-13(17)8-6-11-16(19)23/h2-11,17,22-23H,1H3/b3-2+,9-4+ |
InChI-Schlüssel |
NCCWBQWHEKHYDN-DSXPNFDZSA-N |
Isomerische SMILES |
C/C=C/C=C/C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
SMILES |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Kanonische SMILES |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Synonyme |
sorbyl dithranol sorbyldithranol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



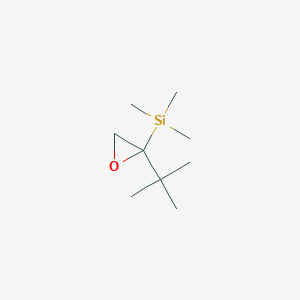
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
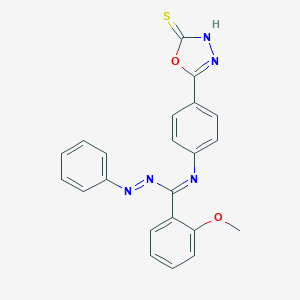
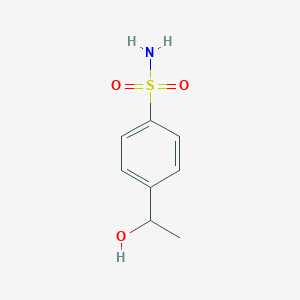
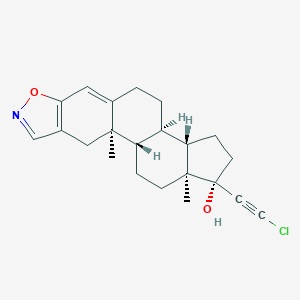
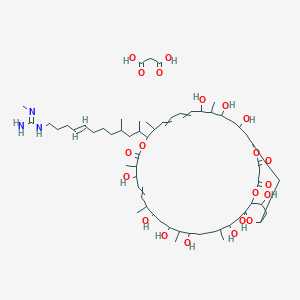
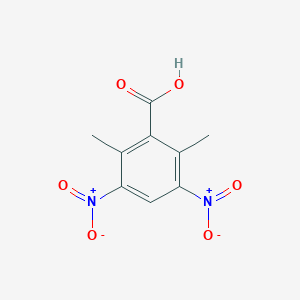
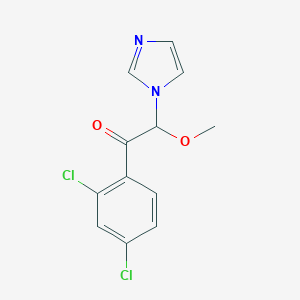
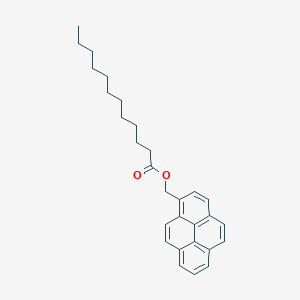
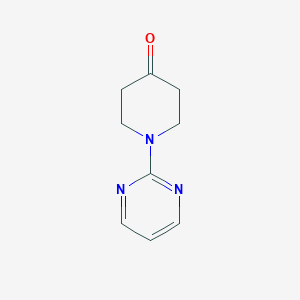
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
